N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide
Description
Properties
IUPAC Name |
N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-3-23(20,21)18-11-5-7-14-12(9-11)16(19)17-13-8-10(2)4-6-15(13)22-14/h4-9,18H,3H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDCRDHGDCYYHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC2=C(C=C1)OC3=C(C=C(C=C3)C)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a suitable precursor to form the dibenzo[b,f][1,4]oxazepine core, followed by functionalization to introduce the ethanesulfonamide group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The ethanesulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of functionalized products, depending on the nucleophile employed.
Scientific Research Applications
N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It may be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism by which N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Core Heterocycle Modifications
The substitution of oxygen (oxazepine) vs. sulfur (thiazepine) in the central ring significantly alters electronic and steric properties:
Example :
- N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide 5-oxide (): This thiazepine derivative demonstrated dopamine receptor antagonism, with LCMS RT = 5.27 min and HRMS m/z 421.1217 .
- N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)-2-phenylacetamide (): An oxazepine analog with modified substituents, synthesized via coupling reactions (37–83% yields) .
Substituent Variations
The nature and position of substituents critically influence pharmacological activity and physicochemical properties:
Table 1: Substituent Impact on Key Parameters
Key Observations :
- Sulfonamide vs. Carboxamide : Ethanesulfonamide substituents (as in the target compound) introduce stronger hydrogen-bonding capacity compared to carboxamide derivatives like N-(4-methoxyphenyl)-10-methyl-11-oxo-...carboxamide (HRMS m/z 407.1061) .
- Aryl vs. Alkyl Groups : Aromatic substituents (e.g., 4-methoxyphenyl in ) improve receptor binding affinity, while alkyl chains (e.g., ethyl in ) modulate metabolic stability .
Insights :
- DMF/NaH Systems : Widely used for nucleophilic substitutions (e.g., ethylation in ) .
- Chiral Resolution : Enantiomers like (R)-62 () were separated using CHIRALPAK®IA columns, highlighting the importance of stereochemistry in activity .
Pharmacological Considerations
While direct data for the target compound are unavailable, structural analogs provide context:
- Dopamine Receptor Antagonists: Thiazepine derivatives (e.g., 25 in ) showed nanomolar affinity for D2 receptors, with substituents like 4-(methylsulfonyl)benzyl enhancing selectivity .
- Antimalarial Activity : Optimization of ML276 to SBI-0797750 (IC50 = 889 nM → 35.6 nM) underscores the role of substituent tuning .
Biological Activity
N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical structure, biological properties, and relevant research findings.
Chemical Structure
The compound features a dibenzo[b,f][1,4]oxazepin core, characterized by a bicyclic structure that includes both nitrogen and oxygen atoms. The significant functional groups present in the molecule include:
- Sulfonamide group : Known for its biological activity and ability to undergo nucleophilic substitution reactions.
- Amide bond : Capable of hydrolysis under acidic or basic conditions.
- 8-methyl and 11-oxo groups : These modifications contribute to the compound's unique reactivity and interaction with biological targets.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Antimalarial Effects : Some derivatives have shown potential in inhibiting malaria parasites.
- Kinase Inhibition : Notably, the compound has been identified as an inhibitor of c-Abl tyrosine kinase, which is implicated in certain cancers.
Table 1: Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(3-methyl-4-(N-(8-methyl-11-oxo... | Similar dibenzo structure | Antimalarial activity |
| N,N-dimethyl-3-[6-oxo... | Contains trifluoromethoxy group | Potential kinase inhibition |
| N-(2-aminoethyl)-3-[6-oxo... | Different side chains | Anticancer properties |
Study 1: Inhibition of c-Abl Tyrosine Kinase
A study highlighted the efficacy of this compound in inhibiting c-Abl tyrosine kinase. This kinase plays a crucial role in cell signaling pathways associated with cancer progression. The compound demonstrated a dose-dependent inhibition of kinase activity in vitro, suggesting its potential as a therapeutic agent for cancers driven by aberrant c-Abl signaling.
Study 2: Antimalarial Activity
Another investigation focused on the antimalarial properties of compounds derived from the dibenzo[b,f][1,4]oxazepin framework. The results indicated that certain derivatives exhibited significant activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The mechanism of action appears to involve disruption of parasite metabolism and replication.
Future Directions
Given its promising biological activities, further research on this compound is warranted. Future studies may focus on:
- Mechanistic Studies : Elucidating the precise mechanisms by which the compound interacts with its biological targets.
- In Vivo Studies : Evaluating the efficacy and safety of the compound in animal models.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
